molecular formula C20H26O3 B14732087 3,4-Bis(4-methoxyphenyl)hexan-3-ol CAS No. 5331-23-7

3,4-Bis(4-methoxyphenyl)hexan-3-ol

Cat. No.: B14732087
CAS No.: 5331-23-7
M. Wt: 314.4 g/mol
InChI Key: SVTHZCYFDSJXPQ-UHFFFAOYSA-N
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Description

3,4-Bis(4-methoxyphenyl)hexan-3-ol is an organic compound with the molecular formula C20H26O3. It is characterized by the presence of two methoxyphenyl groups attached to a hexanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-methoxyphenyl)hexan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps including reduction and purification . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-methoxyphenyl)hexan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,4-Bis(4-methoxyphenyl)hexan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the hexanol backbone play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methoxy groups can enhance solubility and alter the compound’s interaction with biological targets compared to its analogs .

Properties

CAS No.

5331-23-7

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)hexan-3-ol

InChI

InChI=1S/C20H26O3/c1-5-19(15-7-11-17(22-3)12-8-15)20(21,6-2)16-9-13-18(23-4)14-10-16/h7-14,19,21H,5-6H2,1-4H3

InChI Key

SVTHZCYFDSJXPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(CC)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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